(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a complex organic compound that features an azide group, multiple ethoxy linkages, and a glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps. One common approach starts with the preparation of 2-(2-(2-azidoethoxy)ethoxy)ethanol, which is synthesized by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures . This intermediate is then coupled with 2-acetamido-2-deoxy-alpha-D-glucopyranoside under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is particularly useful in click chemistry, where it can react with alkynes to form triazoles under copper-catalyzed conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Copper Catalysts: Employed in click chemistry reactions.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: Used in the development of drug delivery systems and prodrugs.
Bioconjugation: Utilized in labeling biomolecules for imaging and diagnostic purposes.
Materials Science: Employed in the synthesis of functional polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside largely depends on its application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. In medicinal chemistry, the compound may act as a prodrug, releasing active agents upon metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethanol: A simpler analog used as an intermediate in the synthesis of more complex molecules.
N-(2-(2-Azidoethoxy)ethyl)methacrylamide: Used in the synthesis of functional polymers.
Uniqueness
(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its combination of an azide group, ethoxy linkages, and a glucopyranoside moiety, which provides versatility in chemical reactions and applications in various fields.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-KSTCHIGDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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